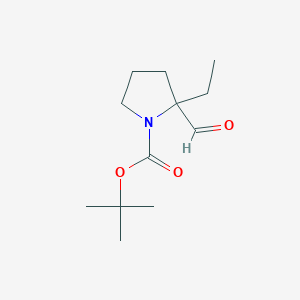

1-Boc-2-ethyl-2-formylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 2-ethyl-2-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-5-12(9-14)7-6-8-13(12)10(15)16-11(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

PKUDVSLAHAZCED-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN1C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Boc 2 Ethyl 2 Formylpyrrolidine and Analogous Structures

Retrosynthetic Analysis and Disconnection Strategies

A retrosynthetic analysis of the target molecule, 1-Boc-2-ethyl-2-formylpyrrolidine, reveals several potential disconnection points. The most apparent disconnections involve the C-N bonds of the pyrrolidine (B122466) ring and the C-C bonds connecting the substituents at the C2 position.

A primary disconnection strategy would involve breaking the N-Boc bond, leading to the free secondary amine, 2-ethyl-2-formylpyrrolidine. Further disconnection of the pyrrolidine ring can be envisioned through the cleavage of one of the C-N bonds. This leads to a linear precursor, typically a γ-amino aldehyde or a related derivative. The challenge in this approach lies in the stereoselective construction of the quaternary center at the C2 position.

An alternative disconnection focuses on the C2 substituents. The formyl group can be considered as arising from the oxidation of a hydroxymethyl group, which in turn could be introduced via various C-C bond-forming reactions. The ethyl group could be installed prior to or after the formation of the pyrrolidine ring. A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic analysis of this compound

(This is a conceptual representation and a specific image link would need to be generated based on a drawn scheme)

This analysis suggests that key synthetic challenges include the stereocontrolled formation of the C2 quaternary center and the efficient construction of the pyrrolidine ring.

Direct Synthetic Routes to the Pyrrolidine Core

The construction of the pyrrolidine ring is a pivotal step in the synthesis of the target molecule. Various cyclization strategies have been developed to this end, each with its own advantages and limitations.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring can be achieved through several powerful intramolecular reactions.

Intramolecular amination of haloamines or the reductive amination of amino aldehydes or ketones are classical and effective methods for pyrrolidine synthesis. In the context of this compound, this would involve a precursor such as a γ-amino aldehyde bearing the ethyl and a protected formyl group at the α-position. The cyclization would then proceed via the formation of an enamine or iminium ion intermediate, followed by intramolecular nucleophilic attack by the amine. The stereochemical outcome of this cyclization is often dependent on the reaction conditions and the nature of the substituents.

A recent development in this area is the use of biocatalysis. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. This approach offers a green and efficient alternative to traditional chemical methods.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of cyclic systems, including pyrrolidines. researchgate.net This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, ethylene. For the synthesis of a 2,2-disubstituted pyrroline, a precursor containing two appropriately positioned alkene moieties would be required. Subsequent reduction of the resulting double bond would yield the desired pyrrolidine.

The success of RCM is highly dependent on the catalyst used and the substrate's conformational preferences. While highly effective for many systems, the synthesis of the required diene precursor for a 2,2-disubstituted pyrrolidine can be challenging.

| Catalyst | Substrate Type | Ring Size | Yield (%) | Reference |

| Grubbs' 1st Gen. | Diene | 5 | Variable | researchgate.net |

| Grubbs' 2nd Gen. | Diene | 5 | High | researchgate.net |

| Hoveyda-Grubbs | Diene | 5 | High | researchgate.net |

Table 1: Common Catalysts for Ring-Closing Metathesis in Pyrrolidine Synthesis

Radical cyclizations offer a complementary approach to the synthesis of pyrrolidines. These reactions involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond. Oxidative radical cyclizations, in particular, have been developed to convert acyclic precursors into functionalized cyclic products. For instance, the oxidation of an enol ether can generate a radical cation that triggers a cyclization with a tethered nucleophile, such as an amine or sulfonamide. nih.gov

A novel concept in this area is the "self-terminating" oxidative radical cyclization, where the reaction cascade is initiated by an O-centered radical and concludes with the formation of a carbonyl compound. nih.gov This method could potentially be adapted for the synthesis of 2-formylpyrrolidine derivatives.

Installation of the Formyl Group at C2

The introduction of the formyl group at the C2 position, especially when another substituent is present, is a significant synthetic hurdle. Several strategies can be envisioned to achieve this transformation.

One approach involves the direct formylation of a pre-formed 2-substituted pyrrolidine. However, achieving regioselectivity at the C2 position can be difficult. A more controlled method would involve the use of a precursor to the formyl group. For example, a hydroxymethyl group can be introduced at the C2 position and subsequently oxidized to the aldehyde.

Alternatively, a synthetic equivalent of the formyl group, such as a protected aldehyde or a group that can be readily converted to an aldehyde, can be incorporated into the acyclic precursor before the cyclization step. A recent study described the synthesis of enantioenriched 2,2-disubstituted pyrrolidines through a sequential asymmetric allylic alkylation and a "Spino" ring contraction, which could potentially be adapted to introduce the desired functionalities. nih.govnih.gov

Introduction of the Ethyl Moiety at C2

The direct introduction of an ethyl group to the C2 position of a pre-formed 1-Boc-2-formylpyrrolidine to create a quaternary center is a challenging transformation. Standard enolate chemistry with 1-Boc-2-formylpyrrolidine would likely lead to reactions at the formyl group. A more common and effective strategy involves the construction of the pyrrolidine ring with the C2-quaternary center already established or formed during the cyclization process.

One such approach involves the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes. This method, using trifluoroacetic acid, proceeds through an intermediate tertiary carbenium ion to yield 2,2-substituted pyrrolidines. organic-chemistry.org Another strategy involves the reaction of 2-substituted pyrrolidines, such as nornicotine, with carbonyl compounds and 3-chloropropylamine, although this is more suited for the synthesis of 2-substituted rather than 2,2-disubstituted pyrrolidines. organic-chemistry.org

A versatile method for the synthesis of 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation and a "Spino" ring contraction. In this process, a stereogenic quaternary center is first created through the asymmetric allylic alkylation of a benzyloxy imide. Subsequent reduction to a chiral hydroxamic acid and a thermal ring contraction stereospecifically affords the carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov This method provides a pathway to enantioenriched pyrrolidines that can be further elaborated into more complex structures like indolizidines. nih.gov

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound and its analogs necessitates the use of stereoselective methods. These can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and resolution techniques.

Chiral Pool Synthesis Approaches (e.g., from amino acids)

Chiral pool synthesis utilizes readily available enantiopure starting materials, often derived from natural sources like amino acids, to impart chirality to the final product. L-pyroglutamic acid, a derivative of glutamic acid, is a common starting material for the synthesis of 2,5-disubstituted pyrrolidines. acs.org

For instance, the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines can be achieved from a pyroglutamic acid-derived hemiaminal. acs.org The stereochemical outcome of the addition of a nucleophile, such as an electron-rich aromatic ring, can be controlled by the choice of the nitrogen-protecting group. Carbamates tend to favor the formation of cis-pyrrolidines, while a benzamide (B126) protecting group directs the reaction towards the trans isomer. acs.org

While direct synthesis of 2,2-disubstituted pyrrolidines from pyroglutamic acid is less common, the principles of using a chiral scaffold to direct subsequent reactions are fundamental. The synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has been reported, highlighting the utility of this class of compounds in the construction of peptide oligomers. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| L-Pyroglutamic acid | Transformation to hemiaminal, Lewis acid-mediated addition of mesitylene | cis- or trans-2,5-disubstituted pyrrolidine | acs.org |

| Pyroglutaminol | Oxidative dehydrogenation and decarbonylation over Ru/Al2O3 | 2-Pyrrolidone | shokubai.org |

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of substituted pyrrolidines, often providing access to either enantiomer of the product by simply changing the chirality of the catalyst.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a key tool in asymmetric synthesis. rsc.orgrsc.org For the synthesis of highly substituted pyrrolidines, cascade reactions initiated by organocatalysts are particularly effective.

An example is the development of an organocatalytic asymmetric cascade reaction for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. This reaction utilizes N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone as reaction partners, with a cinchonidine-derived bifunctional amino-squaramide catalyst providing high enantio- and diastereoselectivities. rsc.org While this example creates a C3-quaternary center, the principle can be extended to the synthesis of C2-quaternary substituted pyrrolidines.

Furthermore, novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed and successfully applied in asymmetric Michael additions to construct all-carbon quaternary centers with excellent enantioselectivity. rsc.org

| Catalyst Type | Reaction | Product Feature | Enantiomeric Excess (ee) | Reference |

| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction | Quaternary center at C3 | High | rsc.org |

| Chiral spiro-pyrrolidine silyl ether | Asymmetric Michael addition | All-carbon quaternary center | Up to 99% | rsc.org |

Transition metal catalysis provides a diverse set of tools for the construction of complex cyclic systems. rsc.orgacs.orgresearchgate.netnih.gov Rhodium-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated partners offer a direct route to fused pyrrolidine systems. rsc.orgresearchgate.netresearchgate.net This methodology is highly efficient for creating substituted isoindoline (B1297411) derivatives, which are structurally related to pyrrolidines. rsc.org

Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by a [3+2] dipolar cycloaddition, is another powerful strategy for synthesizing structurally complex pyrrolidines. This approach allows for the creation of polysubstituted products, including those with four adjacent stereocenters, with high diastereoselectivity. acs.org

Davies and coworkers have demonstrated the use of rhodium(II) catalysis for the asymmetric C-H insertion of carbenes to afford C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.gov

| Metal Catalyst | Reaction Type | Product | Key Feature | Reference |

| Rhodium | [2+2+2] Cycloaddition | Fused pyrrolidines/Isoindolines | High efficiency in constructing fused systems | rsc.orgresearchgate.netresearchgate.net |

| Iridium | Reductive azomethine ylide generation and [3+2] cycloaddition | Polysubstituted pyrrolidines | Access to complex substitution patterns | acs.org |

| Rhodium(II) | Asymmetric C-H insertion | C2-symmetrical 2,5-disubstituted pyrrolidines | High enantio- and diastereocontrol | nih.gov |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution and dynamic kinetic resolution are powerful methods for obtaining enantiomerically enriched compounds from a racemic mixture.

In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the slower-reacting enantiomer. whiterose.ac.ukwikipedia.orgnih.gov For example, the kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric copper-catalyzed borylation has been achieved with high selectivity factors, affording both the borylated product and the recovered starting material with high enantiomeric excess. nih.gov Similarly, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been accomplished with high enantiomeric ratios using a chiral base system of n-BuLi/sparteine. rsc.org

Dynamic kinetic resolution (DKR) is an even more efficient process where the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. whiterose.ac.ukresearchgate.netprinceton.edu A DKR approach has been developed for the synthesis of 2-substituted-pyrrolidines employing a chiral diamine ligand in the transmetalation of a stannane (B1208499) precursor, leading to good enantioselectivity. whiterose.ac.uk Biocatalytic DKRs, for instance using ω-transaminases, have been successfully applied to the synthesis of enantiomerically enriched 4-arylpyrrolidin-2-ones, which are cyclic analogs of γ-aminobutyric acid (GABA) derivatives. researchgate.net

| Technique | Catalyst/Reagent | Substrate Class | Enantiomeric Excess (ee) of Product/Recovered SM | Reference |

| Kinetic Resolution | Copper/Chiral Ligand | Racemic 2-substituted 1,2-dihydroquinolines | Up to 99% ee (product), 98-99.9% ee (recovered SM) | nih.gov |

| Kinetic Resolution | n-BuLi/(+)-sparteine | N-Boc-spirocyclic 2-arylpiperidines | High enantiomeric ratios | rsc.org |

| Dynamic Kinetic Resolution | Chiral diamine ligand | N-Boc-2-stannylpyrrolidine | 92% ee | whiterose.ac.uk |

| Dynamic Kinetic Resolution | ω-Transaminase | 4-oxo-3-phenylbutyric acid ethyl ester | Excellent | researchgate.net |

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful approach for constructing complex chiral molecules like substituted pyrrolidines. rsc.org Enzymes, operating under mild conditions, can provide exceptional levels of stereocontrol, which is crucial for synthesizing enantiomerically pure compounds. researchgate.net

Several biocatalytic strategies have been developed for the asymmetric synthesis of the pyrrolidine core. One prominent method is the enzymatic desymmetrization of prochiral meso-compounds. researchgate.netresearchgate.net For instance, the desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines using lipases can yield the corresponding monoesters with high enantiomeric excess. researchgate.net This strategy, while not directly producing the 2,2-disubstituted pattern of the target molecule, is fundamental in creating chiral pyrrolidine building blocks.

More direct approaches involve enzyme-catalyzed cyclization reactions. Transaminases have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving high yields and excellent enantiomeric excesses (>99.5% ee). acs.org This method relies on the enzyme's ability to selectively transfer an amino group, which then triggers an intramolecular cyclization.

Another innovative biocatalytic method involves intramolecular C(sp³)–H amination reactions catalyzed by engineered cytochrome P450 enzymes (P411 variants). acs.org These enzymes can convert simple azide (B81097) precursors into chiral pyrrolidines with moderate to good yields and high enantioselectivity. acs.org This "new-to-nature" enzymatic reaction provides a direct route to forming the pyrrolidine ring. acs.org

Laccases have also been utilized in the biocatalytic synthesis of highly functionalized pyrrolidine-2,3-diones, which feature an all-carbon quaternary stereocenter. nih.gov The enzyme catalyzes the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, yielding the desired products in moderate to good yields (42-91%). nih.gov Although this method yields a dione, it demonstrates the enzymatic creation of a quaternary center adjacent to the nitrogen in a pyrrolidine-like scaffold.

Below is a summary of chemoenzymatic methods for synthesizing pyrrolidine analogs.

| Enzyme Class | Reaction Type | Substrate/Precursor | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Transaminase | Asymmetric Cyclization | ω-chloroketones | 2-Substituted Pyrrolidines | up to 90 | >99.5 | acs.org |

| P411 Variant | Intramolecular C-H Amination | Azide Precursors | Chiral Pyrrolidines | up to 74 | up to 98 (99:1 er) | acs.org |

| Lipase | Desymmetrization | meso-N-Boc-2,5-disubstituted pyrrolidines | Chiral Monoesters | High | High | researchgate.net |

| Laccase | Oxidative Addition | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones with quaternary center | 42-91 | Not Applicable (Stereoselective) | nih.gov |

Process Optimization and Scalability Studies in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure efficiency, safety, sustainability, and cost-effectiveness. For the synthesis of complex structures like this compound, organocatalysis, particularly using the amino acid proline and its derivatives, has been a major focus of such studies. mdpi.comlongdom.org

Proline-catalyzed asymmetric aldol (B89426) reactions are a cornerstone for constructing chiral building blocks. longdom.orgwikipedia.org The optimization of these reactions often involves a systematic investigation of solvents, catalyst loading, temperature, and substrate concentration. For example, studies on the (S)-proline-catalyzed aldol condensation between ketones and aldehydes have shown that using protic media like methanol/water mixtures can be effective. mdpi.com The catalyst loading is a critical parameter; while higher loadings can increase reaction rates, an optimal balance must be found to minimize cost. Often, catalyst loadings of around 30 mol% are required, but efforts are ongoing to develop more active catalysts that can be used in smaller amounts. nih.gov

A significant challenge in scaling up these processes is the management of reactant stoichiometry and reaction time. In one study, reducing the excess of the ketone donor from 10 to 2 equivalents in a 50 mmol scale reaction was investigated. mdpi.com While this makes the process more atom-economical, it required a longer reaction time (71 hours) to achieve a high conversion (83%). mdpi.com

The development of continuous flow processes is another avenue for improving the scalability of both organocatalytic and biocatalytic reactions. Flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.

The table below summarizes key parameters investigated in the optimization of proline-catalyzed aldol reactions, a relevant model for the synthesis of substituted pyrrolidines.

| Parameter | Condition Investigated | Observation | Reference |

| Solvent | Protic vs. Aprotic | Protic media (e.g., MeOH/H₂O) can be effective, despite earlier notions favoring aprotic solvents. | mdpi.com |

| Catalyst Loading | 3% to 30 mol% | Higher loadings often needed for intermolecular reactions; optimization is key for cost-effectiveness. | wikipedia.orgnih.gov |

| Reactant Stoichiometry | Reduction of ketone excess (e.g., from 10 to 2 equiv.) | Possible to increase atom economy, but may require longer reaction times to achieve high conversion. | mdpi.com |

| Water | Additive/Co-solvent | A small amount of water can improve reaction rates and enantioselectivity in some cases. | mdpi.com |

| Catalyst Recovery | Filtration and reuse | Proline can be recovered by filtration after the reaction, enhancing process sustainability. | mdpi.com |

Chemical Transformations and Reactivity of 1 Boc 2 Ethyl 2 Formylpyrrolidine

Reactions Involving the Formyl (Aldehyde) Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, allowing for carbon-carbon bond formation, reduction, oxidation, and the introduction of various other functional groups.

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes. libretexts.org In the case of 1-Boc-2-ethyl-2-formylpyrrolidine, these reactions lead to the formation of secondary alcohols. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the alcohol. libretexts.orgchemistrysteps.com

The stereochemical outcome of these additions is influenced by the steric bulk of both the incoming nucleophile and the substituents on the pyrrolidine (B122466) ring. The bulky Boc protecting group and the adjacent ethyl group can direct the approach of the organometallic reagent, potentially leading to diastereoselective formation of one of the possible alcohol stereoisomers. For instance, addition of a Grignard or organolithium reagent to an aldehyde typically results in a secondary alcohol. libretexts.org

| Reagent Type | Reactant | Product | Notes |

| Grignard Reagent (RMgX) | This compound | 1-Boc-2-ethyl-2-(1-hydroxyalkyl)pyrrolidine | Forms a secondary alcohol. libretexts.orgchemistrysteps.com |

| Organolithium Reagent (RLi) | This compound | 1-Boc-2-ethyl-2-(1-hydroxyalkyl)pyrrolidine | Also forms a secondary alcohol. libretexts.orgchemistrysteps.com |

Table 1: Nucleophilic Addition Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, followed by protonation to give the corresponding primary alcohol, 1-Boc-2-ethyl-2-(hydroxymethyl)pyrrolidine. youtube.com The reaction with NaBH₄ is typically performed in an alcoholic solvent, while LiAlH₄ reactions are carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The product of this oxidation is 1-Boc-2-ethylpyrrolidine-2-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the Boc-protected amine.

| Transformation | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 1-Boc-2-ethyl-2-(hydroxymethyl)pyrrolidine |

| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | 1-Boc-2-ethylpyrrolidine-2-carboxylic acid |

Table 2: Carbonyl Reduction and Oxidation Reactions

Olefination reactions are powerful methods for converting aldehydes into alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most widely used olefination methods. nih.govorganic-chemistry.org

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide). organic-chemistry.org The ylide is typically generated by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. organic-chemistry.orgharvard.edu The HWE reaction typically shows excellent (E)-selectivity for the newly formed double bond. wikipedia.orgorganic-chemistry.org

| Reaction | Reagent | Product | Key Features |

| Wittig Reaction | Phosphorus Ylide (R₃P=CHR') | 1-Boc-2-ethyl-2-(alkenyl)pyrrolidine | Stereoselectivity depends on ylide stability. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CH⁻R') | 1-Boc-2-ethyl-2-(alkenyl)pyrrolidine | Typically high (E)-selectivity; water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

Table 3: Olefination Reactions

Aldol (B89426) Condensation: The aldehyde can undergo a self-condensation or a crossed aldol condensation with another enolizable carbonyl compound in the presence of a base or acid catalyst. However, due to the lack of α-hydrogens on the aldehyde carbon of this compound, it can only act as the electrophilic partner in a crossed aldol reaction with an enolizable ketone or aldehyde. The reaction would yield a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgpearson.com The reaction is typically catalyzed by a weak base, like an amine. wikipedia.org With this compound, the Knoevenagel condensation would lead to the formation of a new carbon-carbon double bond, yielding a product with an extended conjugated system. slideshare.net A subsequent decarboxylation can occur if a malonic acid derivative is used. wikipedia.orgorganic-chemistry.org

| Reaction | Reactant Partner | Catalyst | Product Type |

| Crossed Aldol Condensation | Enolizable Aldehyde or Ketone | Base or Acid | β-Hydroxy Carbonyl |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., amine) | α,β-Unsaturated Compound |

Table 4: Condensation Reactions

Amidation: While direct amidation of an aldehyde is not a standard transformation, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide. This two-step sequence provides access to a range of amide derivatives.

Imine Formation: The aldehyde readily reacts with primary amines to form imines (also known as Schiff bases). This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation. The formation of an imine is a reversible process, and the resulting imine can be reduced (reductive amination) to a secondary amine.

| Reaction | Reactant | Product |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Reductive Amination | Primary Amine (R-NH₂) and a reducing agent (e.g., NaBH₃CN) | Secondary Amine |

Table 5: Amidation and Imine Formation

Transformations at the Pyrrolidine Nitrogen (Boc Deprotection and Further Functionalization)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. scispace.com

Boc Deprotection: The Boc group can be cleaved from the pyrrolidine nitrogen using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. scispace.com This deprotection yields the free secondary amine, 2-ethyl-2-formylpyrrolidine, as a salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). The deprotection is often quantitative and proceeds under mild conditions. scispace.com

Further Functionalization: Once the Boc group is removed, the resulting secondary amine can undergo a variety of functionalization reactions. These include:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups on the nitrogen.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

These transformations allow for the synthesis of a diverse library of pyrrolidine derivatives with various substituents on the nitrogen atom, which can be valuable for applications in medicinal chemistry and materials science.

| Transformation | Reagent(s) | Product |

| Boc Deprotection | TFA or HCl | 2-ethyl-2-formylpyrrolidine salt |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-ethyl-2-formylpyrrolidine |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-2-ethyl-2-formylpyrrolidine |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-2-ethyl-2-formylpyrrolidine |

Table 6: Transformations at the Pyrrolidine Nitrogen

Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgarkat-usa.org Deprotection of this compound to yield the corresponding secondary amine, 2-ethyl-2-formylpyrrolidine, is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk

Common reagents for this transformation include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, ethyl acetate (B1210297), or methanol. fishersci.co.uk The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation and subsequent loss of carbon dioxide to afford the free amine as its corresponding salt. These reactions are generally rapid and occur at room temperature. fishersci.co.uk

While standard acidic deprotection is broadly applicable, alternative methods have been developed for substrates sensitive to strong acids. fishersci.co.uk However, for a simple substrate like this compound, these standard acidic conditions are most commonly employed. It is noteworthy that certain reagents allow for selective deprotection of N-Boc groups on specific heterocyclic systems; for instance, sodium borohydride in ethanol (B145695) can deprotect N-Boc-imidazoles and pyrazoles while leaving other N-Boc protected amines, like the one in the pyrrolidine ring, intact. arkat-usa.org

Table 1: Typical Reagents for Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature |

| Perchloric Acid on Silica Gel | Solvent-free | Room Temperature |

| Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue") / Triethylsilane | Dichloromethane (DCM) | Mild Conditions |

This table presents general conditions for Boc deprotection; specific substrate reactivity may require optimization. organic-chemistry.orgfishersci.co.uk

N-Alkylation and N-Acylation Reactions

Following the deprotection of the Boc group to unmask the secondary amine, the resulting 2-ethyl-2-formylpyrrolidine can undergo N-alkylation and N-acylation reactions to introduce further complexity.

N-Alkylation typically involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to prevent side reactions, such as over-alkylation or elimination. For hindered secondary amines, stronger bases and more reactive alkylating agents (e.g., alkyl triflates) may be necessary. In a related context, the alkylation of N-Boc-4-aminopyridine has been achieved using an electrochemically generated acetonitrile (B52724) anion, a method that proceeds under mild conditions. nih.gov A similar strategy could potentially be adapted for derivatives of 2-ethyl-2-formylpyrrolidine.

N-Acylation involves the reaction of the deprotected amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction is generally high-yielding and leads to the formation of a stable amide bond. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups onto the pyrrolidine nitrogen.

Formation of Lactams and Other Fused Heterocycles

The bifunctional nature of 2-ethyl-2-formylpyrrolidine and its derivatives allows for their use as precursors in the synthesis of lactams and other fused heterocyclic systems. Lactams, which are cyclic amides, can be formed through intramolecular cyclization reactions. For example, oxidation of the formyl group to a carboxylic acid, followed by deprotection of the Boc group, would generate an amino acid. Subsequent intramolecular amide bond formation, often promoted by a coupling agent, would yield a bicyclic lactam.

Furthermore, the formyl group is a versatile handle for constructing fused heterocycles through cascade reactions. For instance, derivatives of 2-formyl-N-propargylpyrroles have been shown to undergo a cascade condensation, cyclization, and aromatization sequence with active methylene compounds to produce indolizine (B1195054) derivatives. researchgate.net Similarly, reaction with ammonium (B1175870) acetate can lead to the formation of pyrrolo[1,2-a]pyrazines. researchgate.net Although these examples start with a propargylated pyrrole, they highlight the potential of the 2-formylpyrrolidine scaffold in building complex, fused ring systems.

Stereocontrolled Transformations at C2

The chiral center at C2 in derivatives of this compound exerts a significant influence on the stereochemical outcome of reactions at this position.

Diastereoselective Reactions Influenced by Existing Chirality

The existing stereocenter at C2 can direct the approach of incoming reagents, leading to diastereoselective transformations. For example, the reduction of the formyl group to a hydroxymethyl group using reducing agents like sodium borohydride can proceed with a degree of diastereoselectivity, dictated by the steric hindrance of the Boc group and the ethyl substituent. The synthesis of complex natural products has utilized such diastereoselective steps on related pyrrolidine systems. For example, the synthesis of N-Boc-norpandamarilactonine-B, a complex alkaloid, involved stereocontrolled steps on a substituted pyrrolidine ring, demonstrating how existing chirality can be leveraged to build new stereocenters with high selectivity. nih.gov

Enantioselective Transformations Guided by External Catalysis

In cases where a racemic or prochiral precursor is used, external chiral catalysts can guide the transformation to yield an enantioenriched product. A powerful strategy for the enantioselective functionalization of N-Boc-heterocycles is the catalytic dynamic resolution of an organometallic intermediate. For the closely related N-Boc-piperidine system, a catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine has been developed. nih.gov This method uses a chiral ligand to resolve the rapidly inverting organolithium species, allowing for the enantioselective synthesis of a wide range of 2-substituted piperidines upon quenching with an electrophile. nih.gov This approach has been successfully applied to the synthesis of several alkaloids and other biologically active molecules. nih.gov A similar strategy could be envisioned for the enantioselective synthesis of 2-substituted-2-ethylpyrrolidines.

Table 2: Examples of Stereocontrolled Syntheses with Related N-Boc Heterocycles

| Starting Material Type | Reaction Type | Key Feature | Product Type |

| L-serine derivative | Double ring-closing metathesis | Diastereoselective cyclization | Optically pure N-Boc-norpandamarilactonine-B nih.gov |

| rac-N-Boc-piperidine | Catalytic dynamic resolution | Enantioselective lithiation and electrophilic quench | Enantioenriched 2-substituted piperidines nih.gov |

Cascade and Multicomponent Reactions Incorporating the Compound

The structural motifs within this compound make it a potentially valuable building block in cascade and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all reactants. frontiersin.orgnih.govbeilstein-journals.org

Cascade reactions, which involve a sequence of intramolecular transformations, can be initiated from the formyl group of the compound. As previously mentioned, N-alkynylated 2-formylpyrrolidine derivatives can undergo cascade reactions to form fused heterocyclic systems like indolizines. researchgate.net This demonstrates the potential for the formyl group to participate in condensation and subsequent cyclization steps. A study on enynal-derived zinc carbenoids has shown a cascade approach to synthesize functionalized pyrrolidines with high diastereoselectivity via an N-H insertion followed by an intramolecular aldol reaction. rsc.org

While specific multicomponent reactions incorporating this compound are not widely reported, its functional groups are well-suited for such transformations. The formyl group can act as the electrophilic carbonyl component in well-known MCRs such as the Ugi or Passerini reactions, while the deprotected amine could serve as the amine component. The pyrrolidine ring itself would be incorporated into the final product, providing a direct route to complex, chiral molecules. nih.gov

Application As a Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The construction of fused, bridged, and spirocyclic heterocyclic systems is a cornerstone of medicinal and natural product chemistry. Pyrrolidine (B122466) aldehydes with substitution at the C2 position are instrumental in building these complex architectures.

The indolizidine and quinolizidine (B1214090) skeletons are the core structures of numerous alkaloids with a wide range of biological activities. While direct examples using 1-Boc-2-ethyl-2-formylpyrrolidine are not extensively documented, methods for synthesizing 2-formylpyrrolidines and their subsequent conversion to these bicyclic systems are established. For instance, an aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides provides a direct route to 2-formylpyrrolidines. nih.govnih.gov These intermediates are highly valuable; for example, the resulting 2-formylpyrrolidine derivative 2q is a known intermediate in the formal synthesis of (+)-monomorine, an indolizidine alkaloid that is a trail pheromone of the Pharaoh ant. nih.govnih.gov

Furthermore, synthetic strategies targeting enantioenriched 2,2-disubstituted pyrrolidines have been developed with the explicit goal of accessing indolizidine compounds. nih.govnih.gov These methods first establish the critical quaternary stereocenter and can be adapted to generate advanced precursors for natural product synthesis. nih.govnih.gov The conversion of the pyrrolidine ring into the fused indolizidine system typically involves reactions such as intramolecular condensation, reductive amination, or ring-closing metathesis, where the formyl group or a derivative thereof plays a crucial role.

Table 1: Synthesis of Indolizidine Precursors

| Starting Material Class | Method | Resulting Intermediate | Application |

|---|---|---|---|

| 4-Pentenylsulfonamides | Aerobic Copper-Catalyzed Aminooxygenation | 2-Formylpyrrolidines | Formal Synthesis of (+)-Monomorine nih.govnih.gov |

The pyrrolizidine (B1209537) alkaloid core, consisting of a fused five-membered ring system, is another important target in natural product synthesis. The construction of this framework often relies on the cyclization of a proline or pyrrolidine-based precursor. A 2,2-disubstituted-2-formylpyrrolidine could theoretically serve as a key starting material for these systems. The formyl group could be elaborated into a two-carbon chain, followed by intramolecular cyclization to form the second five-membered ring. While specific literature examples starting from a 2-ethyl-2-formylpyrrolidine are scarce, the general "clip-cycle" methodology using an intramolecular aza-Michael reaction to form chiral pyrrolidines has been successfully applied to the synthesis of 3,5-disubstituted pyrrolizidines. whiterose.ac.uk This highlights the potential of using functionalized pyrrolidine rings to access the pyrrolizidine core.

The pyrrolidine ring is a fundamental motif in a vast number of pharmaceuticals and natural products. baranlab.org The functional handles present in this compound allow for its use in the synthesis of a diverse range of more complex nitrogen-containing structures beyond fused alkaloids. The aldehyde can participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions to append various side chains, or it can be a partner in multicomponent reactions to rapidly build molecular complexity. The Boc-protected nitrogen ensures compatibility with a wide range of reaction conditions, particularly those involving organometallic reagents or strong bases, and can be deprotected under mild acidic conditions for further functionalization.

Intermediate in Natural Product Total Synthesis

The ultimate demonstration of a building block's utility is its successful incorporation into the total synthesis of a complex natural product. The strategic placement of functional groups in 2,2-disubstituted pyrrolidine aldehydes makes them ideal for such endeavors.

As demonstrated in the synthesis of the indolizidine alkaloid (+)-monomorine, the retrosynthetic plan can hinge on a pyrrolidine-2-carbaldehyde (B1623420) intermediate. nih.govnih.gov The disconnection of the bicyclic indolizidine frame reveals a monosubstituted pyrrolidine precursor that can be formed via intramolecular cyclization. The aldehyde functionality is key to forming one of the rings of the final product. The development of a direct, copper-catalyzed method to synthesize these 2-formylpyrrolidines from acyclic precursors represents a significant strategic advantage, streamlining the synthetic route. nih.govnih.gov This approach underscores the value of identifying and synthesizing such pivotal building blocks.

Table 2: Retrosynthetic Analysis Highlighting a Key Intermediate

| Target Natural Product | Key Retrosynthetic Disconnection | Strategic Intermediate | Rationale |

|---|---|---|---|

| (+)-Monomorine (Indolizidine) | Intramolecular Cyclization | 2-Formylpyrrolidine derivative | Simplifies the bicyclic system to a more accessible acyclic precursor. nih.govnih.gov |

The development of synthetic routes that are either convergent (joining complex fragments late in the synthesis) or divergent (using a common intermediate to create a library of related compounds) is a major goal in modern organic synthesis. The 2,2-disubstituted pyrrolidine framework is well-suited for both approaches.

A divergent approach was demonstrated in a method to produce a variety of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov By starting with a simple precursor and applying a catalytic, enantioselective method, a range of pyrrolidines with different substituents at the quaternary center can be generated. nih.gov This library of novel, chiral building blocks can then be used to synthesize diverse, previously inaccessible molecules for applications in medicinal chemistry and natural product synthesis. nih.gov

A convergent strategy could involve preparing the this compound fragment separately and then coupling it with another complex molecular fragment in a later stage of a total synthesis, for example, through a Wittig or aldol reaction, to rapidly assemble the carbon skeleton of the target molecule.

Chiral Auxiliary and Ligand Development

The structure of this compound, featuring a quaternary stereocenter at the C2 position, makes it an intriguing candidate for the synthesis of novel chiral auxiliaries and ligands. The presence of both an ethyl and a formyl group at the same position, attached to a chiral pyrrolidine ring, offers distinct steric and electronic properties that can be exploited in asymmetric transformations.

The development of chiral auxiliaries from pyrrolidine-based structures is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse.

Similarly, chiral ligands are crucial components of asymmetric catalysis. capes.gov.brrsc.org These ligands coordinate to a metal center, creating a chiral environment that biases the catalytic cycle towards the production of one enantiomer of the product. C₂-symmetric 2,5-disubstituted pyrrolidines are a prominent class of chiral ligands, valued for their effectiveness in a variety of metal-catalyzed reactions. capes.gov.brrsc.orgacs.orgrsc.org

While direct and extensive research on the application of this compound for these purposes is not as widespread as for other proline derivatives, its potential can be inferred from the broader body of work on related structures. The formyl group serves as a versatile handle for elaboration into various coordinating moieties, such as amino alcohols or phosphines, which are common features of effective chiral ligands. The ethyl group, on the other hand, provides a fixed steric bias that can influence the facial selectivity of reactions.

Detailed Research Findings:

The table below summarizes the potential transformations of this compound to generate structures suitable as chiral auxiliaries or ligands, based on established synthetic methodologies for related pyrrolidine derivatives.

| Precursor Compound | Transformation | Resulting Structure Type | Potential Application | Key Features |

| This compound | Reduction of the formyl group | 1-Boc-2-ethyl-2-(hydroxymethyl)pyrrolidine | Chiral amino alcohol ligand | Formation of a bidentate ligand through N and O coordination. |

| This compound | Reductive amination | 1-Boc-2-ethyl-2-(aminomethyl)pyrrolidine derivatives | Chiral diamine ligand | Synthesis of bidentate or tridentate ligands for metal catalysis. |

| This compound | Wittig or Horner-Wadsworth-Emmons reaction | Pyrrolidines with extended side chains | Precursors for more complex ligands | Introduction of phosphine (B1218219) or other coordinating groups. |

| This compound | Grignard or organolithium addition to the formyl group | Secondary alcohol derivatives | Chiral auxiliary or ligand precursor | Creation of a new stereocenter with controlled diastereoselectivity. |

The development of chiral ligands from pyrrolidine scaffolds has been shown to be highly effective in various asymmetric reactions. For instance, C₂-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully employed as chiral ligands in the addition of diethylzinc (B1219324) to aldehydes, yielding secondary alcohols with high enantiomeric excess. capes.gov.brrsc.orgrsc.org These ligands create a well-defined chiral pocket around the metal center, dictating the approach of the substrates and thus the stereochemistry of the product.

The potential of this compound lies in its ability to be converted into non-C₂-symmetric ligands. The distinct ethyl and functionalized methyl groups at the C2 position can create a unique steric and electronic environment, which may offer different or complementary selectivity compared to the more common C₂-symmetric ligands. The synthesis of such ligands and their subsequent evaluation in asymmetric catalysis would be a valuable contribution to the field.

Stereochemical Investigations and Chiral Recognition

Chiral Induction Mechanisms in Transformations

There is no available literature detailing the use of 1-Boc-2-ethyl-2-formylpyrrolidine as a chiral auxiliary or catalyst. Consequently, no information exists on the mechanisms by which it might induce stereoselectivity in chemical transformations. Such studies would typically involve reacting the title compound with prochiral substrates and analyzing the stereochemical outcome of the products.

Conformational Analysis of this compound Derivatives

A conformational analysis of this compound and its derivatives has not been reported. This type of study, often conducted using techniques like NMR spectroscopy and computational modeling, would provide valuable insights into the preferred three-dimensional structures of the molecule. Understanding the conformational preferences is fundamental to explaining its reactivity and its potential for chiral recognition.

Data Tables

Due to the absence of research data, no data tables can be generated.

Theoretical and Computational Studies

Prediction of Stereoselectivity in Transformations

The stereocenter at the 2-position of the pyrrolidine (B122466) ring, which also bears the formyl and ethyl groups, makes 1-Boc-2-ethyl-2-formylpyrrolidine a valuable chiral starting material. Predicting the stereochemical outcome of its reactions is of paramount importance for its application in asymmetric synthesis.

Computational methods can be used to predict which diastereomer or enantiomer will be preferentially formed. This is typically achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product.

Machine learning models are also emerging as a powerful tool for predicting stereoselectivity. arxiv.orgnih.gov These models are trained on large datasets of reactions with known stereochemical outcomes and can learn to identify the structural features of the substrate, reagent, and catalyst that influence the stereoselectivity. arxiv.orgnih.gov

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional shape and conformational flexibility of this compound are crucial determinants of its reactivity. The bulky tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring, and the two substituents at the C2 position all contribute to a complex conformational landscape.

Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify the low-energy conformers. This analysis can reveal:

The preferred puckering of the pyrrolidine ring.

The rotational barriers around key single bonds.

The relative orientations of the ethyl and formyl groups.

Understanding the dominant conformations is essential, as the molecule will likely react from its most stable or most reactive conformation.

Table 2: Illustrative Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-N-C2-C=O) | Pyrrolidine Ring Pucker |

|---|---|---|---|

| 1 | 0.00 | 175.2 | Twist (T) |

| 2 | 1.25 | -65.8 | Envelope (E) |

| 3 | 2.50 | 45.3 | Twist (T) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

Elucidation of Transition States and Energetic Profiles

The transition state is a fleeting, high-energy species that represents the energy maximum along a reaction coordinate. Its geometry and energy determine the feasibility and rate of a chemical transformation. Computational chemistry provides a powerful means to "visualize" and characterize these transient structures.

For reactions involving this compound, locating the transition state structures for different possible pathways allows for the construction of a detailed energetic profile. This profile maps the energy of the system as it progresses from reactants to products. By comparing the activation energies for competing pathways, one can predict the major reaction product.

For example, in an aldol (B89426) reaction, DFT could be used to model the transition states for the formation of the syn and anti products. The relative energies of these transition states would provide a quantitative prediction of the diastereoselectivity of the reaction.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic strategies. For a compound like 1-Boc-2-ethyl-2-formylpyrrolidine, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

One promising avenue is the use of greener solvents and reaction conditions. For instance, multicomponent reactions performed under ultrasound irradiation and in green solvents like ethanol (B145695) have been shown to be effective for the synthesis of substituted pyrrolidine (B122466) hybrids. tandfonline.com This approach offers advantages such as reduced reaction times, lower energy consumption, and the use of less hazardous solvents. tandfonline.com

Furthermore, exploring synthetic pathways that maximize atom economy is a critical goal. This involves designing reactions where the majority of the atoms from the starting materials are incorporated into the final product. One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. tandfonline.com

Future research could explore a one-pot, three-component reaction using a green solvent and possibly a recyclable catalyst to construct the this compound core, thereby aligning its synthesis with the principles of sustainable chemistry.

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals and pharmaceuticals. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.

A significant development in this area is the use of continuous flow protocols for the synthesis of chiral pyrrolidine libraries. rsc.org Such systems have been shown to produce functionalized pyrrolidines with high diastereoselectivity and in excellent yields within very short reaction times, on the order of seconds. rsc.org The scalability of these methods is a major advantage, with the potential for gram-scale production, which is crucial for making key intermediates more accessible. rsc.org

Automated synthesis platforms can be programmed to perform complex reaction sequences, purifications, and analyses, which can accelerate the discovery of optimal reaction conditions for the synthesis of this compound and its derivatives. The ability to rapidly screen a wide range of catalysts, reagents, and reaction conditions can lead to the identification of more efficient and robust synthetic routes.

The future will likely see the development of a dedicated flow chemistry setup for the asymmetric synthesis of this compound, potentially involving immobilized catalysts or reagents to further streamline the process and facilitate continuous production.

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling new transformations and improving the selectivity of existing ones. For this compound, research into new catalysts can unlock a wider range of synthetic applications.

Recent advances have seen the emergence of various catalytic systems for pyrrolidine synthesis and functionalization. These include:

Iridium Catalysis: Iridium complexes have been successfully used for the reductive generation of azomethine ylides, which can then undergo [3+2] dipolar cycloaddition reactions to form highly substituted pyrrolidines. acs.org This method is notable for its mild reaction conditions and broad substrate scope. acs.org

Gold Catalysis: Gold catalysts have shown utility in tandem cycloisomerization/hydrogenation reactions of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. organic-chemistry.org

Cobalt and Nickel Catalysis: Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines using cobalt or nickel catalysts provide access to either C2- or C3-alkylated pyrrolidines with high efficiency. organic-chemistry.org

Organocatalysis: Chiral pyrrolidine-based organocatalysts have been extensively developed and are effective in a wide array of asymmetric transformations. nih.govbohrium.com The continuous evolution of these catalysts aims to improve their efficiency and expand their applicability to more complex substrates. nih.gov

Future research will likely focus on applying these and other novel catalytic systems to the specific transformations of this compound. For example, new catalysts could be developed for the stereoselective reduction of the formyl group, the α-functionalization of the pyrrolidine ring, or for catalytic C-H activation to introduce new functional groups.

Expanding the Scope of Derivatization Reactions

The formyl group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. Expanding the scope of these derivatization reactions is a key area for future research.

The aldehyde functionality can readily undergo a variety of reactions, including:

Reductive Amination: To introduce a range of amine-containing side chains.

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes with varying substituents.

Aldol (B89426) and Related Condensation Reactions: To create new carbon-carbon bonds and introduce further stereocenters.

Oxidation: To form the corresponding carboxylic acid, which can then be converted into esters, amides, and other acid derivatives.

Grignard and Organolithium Additions: To generate secondary alcohols with a variety of alkyl, aryl, or vinyl groups.

Research into the derivatization of similar pyrrolidine structures has shown the potential for creating complex molecular architectures. For instance, the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has been explored for their incorporation into β-peptide oligomers. nih.gov Additionally, reactions of pyrrolidine derivatives with aldehydes have been shown to lead to the formation of tricyclic products. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.